3-(2-Fluorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
3-(2-Fluorophenyl)-5-methyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a fluorophenyl group, a methyl group, and a thioxoimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of 2-fluoroaniline with carbon disulfide and methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-5-methyl-2-thioxoimidazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 3-(2-Fluorophenyl)-5-methyl-2-sulfonylimidazolidin-4-one.
Reduction: 3-(2-Fluorophenyl)-5-methyl-2-thiolimidazolidin-4-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluorophenyl)-5-methyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the thioxoimidazolidinone core contributes to its overall stability and reactivity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-5-methyl-2-thioxoimidazolidin-4-one: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Bromophenyl)-5-methyl-2-thioxoimidazolidin-4-one: Contains a bromine atom in place of fluorine.
3-(2-Iodophenyl)-5-methyl-2-thioxoimidazolidin-4-one: Features an iodine atom instead of fluorine.
Uniqueness
3-(2-Fluorophenyl)-5-methyl-2-thioxoimidazolidin-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its halogenated analogs. The fluorine atom also contributes to the compound’s stability and potential biological activity.
Properties
CAS No. |
78334-95-9 |
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Molecular Formula |
C10H9FN2OS |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H9FN2OS/c1-6-9(14)13(10(15)12-6)8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,15) |
InChI Key |
RUXQMUPQUYMFHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=S)N1)C2=CC=CC=C2F |
Origin of Product |
United States |
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